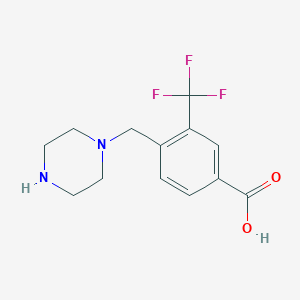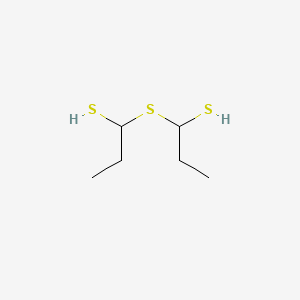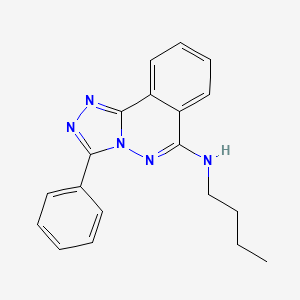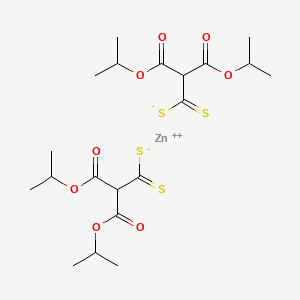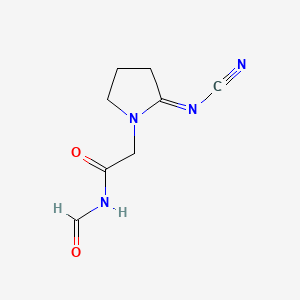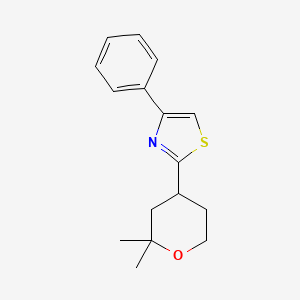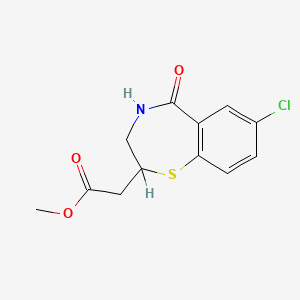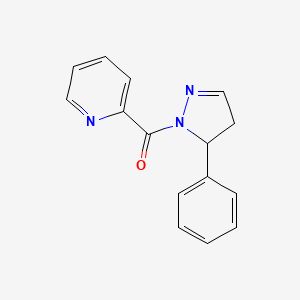
2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane is a complex organosilicon compound It features a unique structure that includes a fluorophenyl group, a methyl group, and a silacyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane typically involves the reaction of p-fluoroaniline with a methacrylic acid derivative in the presence of a palladium catalyst. The process includes the formation of a p-fluorophenyldiazonium salt, which then reacts with the methacrylic acid derivative to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: Its potential medicinal properties could be explored for therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane is not well understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s ability to bind to these targets, while the silacyclopentane ring could influence its overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentafluorophenyl esters: These compounds share the fluorophenyl group and are used in various chemical reactions.
Perfluorinated compounds: These compounds lack C-H bonds and have unique properties due to their fluorine content.
Uniqueness
2-(p-Fluorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane is unique due to its combination of a fluorophenyl group, a methyl group, and a silacyclopentane ring. This structure imparts specific chemical and physical properties that differentiate it from other fluorinated compounds.
Propriétés
Numéro CAS |
84260-27-5 |
|---|---|
Formule moléculaire |
C9H12FNSSi |
Poids moléculaire |
213.35 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-2-methyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C9H12FNSSi/c1-13(11-6-7-12-13)9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 |
Clé InChI |
XUMDPFFVLMDFDN-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(NCCS1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


